molecular formula C21H26N2O3 B7782747 Rauwolscine CAS No. 182509-57-5

Rauwolscine

Cat. No. B7782747
CAS RN: 182509-57-5
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-DIRVCLHFSA-N
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Description

Rauwolscine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate.
rauwolscine is a natural product found in Alstonia constricta, Corynanthe johimbe, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.

Scientific Research Applications

  • Alpha-2 Adrenergic Receptor Antagonist : Rauwolscine is used to characterize alpha-2 receptor binding in bovine cerebral cortex, where it acts as a specific and potent alpha-2 antagonist radioligand. It binds to both high and low affinity states of the alpha-2 receptor in brain membranes (Perry & U'prichard, 1981).

  • Binding to α2‐Adrenoceptors : Studies have shown that [3H]Rauwolscine binds to α2‐adrenoceptors in rat cerebral cortex, indicating its specificity and potency as an antagonist. This is evident in both crude and synaptosomal plasma membrane preparations (Diop, Dausse & Meyer, 1983).

  • Pharmacological Actions : Rauwolscine, identified as an alkaloid of Rauwolfia canescens, displays adrenolytic properties and has been studied for various pharmacological actions including its effects on the central nervous system, local anesthesia, and aphrodisiac activity (Kohli & De, 1956).

  • Effect on Blood Pressure : It has been observed that rauwolscine can annul the action of adrenaline on blood pressure, suggesting its potential use in hypertension management (Mukherjee, 1953).

  • Prostatic Hyperplasia Studies : Rauwolscine has been used to identify and characterize alpha-2 adrenergic receptors in prostate glands of men with benign prostatic hyperplasia, indicating its potential application in urology (Shapiro & Lepor, 1986).

  • Cerebral Aging and Ginkgo Biloba Extract : Research involving [3H]Rauwolscine binding to α2‐adrenoceptors in cerebral cortex and hippocampus of rats indicates changes during cerebral aging and the effect of Ginkgo biloba extract treatment (Huguet & Tarrade, 1992).

  • Binding to 5-HT1A Receptors : Studies show that [3H]Rauwolscine binds not only to α2-adrenoceptors but also to 5-HT1A receptors in human cerebral cortex, demonstrating its broader receptor affinity (Convents et al., 1989).

  • Vascular Tissue Responses : Rauwolscine induces contraction in vascular tissues such as the dog mesenteric artery, mediated through 5-hydroxytryptamine1-like receptors (Shimamoto et al., 1993).

  • Partial Agonist at 5-HT1A Receptors : Rauwolscine demonstrates partial agonist properties for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors, indicating its complex interaction with serotonin receptors (Arthur, Casañas & Raymond, 1993).

  • Role in Intestinal Inflammation : The influence of rauwolscine on intestinal neurotransmission and motility in the context of experimental colitis has been investigated, suggesting its role in gastrointestinal disorders (Blandizzi et al., 2003).

properties

IUPAC Name

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DIRVCLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045608
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rauwolscine

CAS RN

131-03-3, 182509-57-5
Record name Rauwolscine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182509-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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